Pyridine, 5-methyl-2-(3-piperidinylmethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 5-methyl-2-(3-piperidinylmethyl)-, monohydrochloride is a chemical compound belonging to the class of piperidine derivatives. It is characterized by a pyridine ring substituted with a methyl group at the 5th position and a piperidinylmethyl group at the 2nd position, with a hydrochloride counterion.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-methyl-2-pyridinecarboxaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to an amine through reductive amination using piperidine and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods:
Batch Process: The synthesis is often carried out in a batch process, where the reaction mixture is stirred and maintained at controlled temperatures.
Purification: The final product is purified through crystallization or other suitable methods to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often involving halogenation followed by nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and controlled temperature.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines).
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and analgesic properties. Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Pyridine, 2-methyl-
2-Pyridinamine, 5-methyl-
Piperidine derivatives
Uniqueness: Pyridine, 5-methyl-2-(3-piperidinylmethyl)-, monohydrochloride is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other piperidine derivatives.
Properties
IUPAC Name |
5-methyl-2-(piperidin-3-ylmethyl)pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-4-5-12(14-8-10)7-11-3-2-6-13-9-11;/h4-5,8,11,13H,2-3,6-7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBQLPVAYJOEJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CC2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.